1-Fluoroprop-1-ene

Physical Chemistry Thermodynamics Chemical Engineering

1-Fluoroprop-1-ene (CAS 406-33-7) is a volatile, low-molecular-weight fluoroalkene with the molecular formula C3H5F and a molecular weight of 60.07 g/mol. It exists as a mixture of geometric (E) and (Z) isomers, a critical consideration for its procurement and use.

Molecular Formula C3H5F
Molecular Weight 60.07 g/mol
CAS No. 406-33-7
Cat. No. B11720285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoroprop-1-ene
CAS406-33-7
Molecular FormulaC3H5F
Molecular Weight60.07 g/mol
Structural Identifiers
SMILESCC=CF
InChIInChI=1S/C3H5F/c1-2-3-4/h2-3H,1H3
InChIKeyVJGCZWVJDRIHNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Fluoroprop-1-ene (CAS 406-33-7): Essential Procurement and Application Data for Scientific Users


1-Fluoroprop-1-ene (CAS 406-33-7) is a volatile, low-molecular-weight fluoroalkene with the molecular formula C3H5F and a molecular weight of 60.07 g/mol [1]. It exists as a mixture of geometric (E) and (Z) isomers, a critical consideration for its procurement and use . Its estimated physicochemical properties, including a boiling point of approximately -19.82 °C and a logP of 1.2-1.5, indicate a high degree of volatility and moderate lipophilicity [2]. This compound is not an end-use product but a specialized intermediate for chemical synthesis and material science research, with its value derived from its reactive carbon-fluorine and carbon-carbon double bond functionalities [3].

1-Fluoroprop-1-ene (CAS 406-33-7): Why In-Class Fluoroalkenes Are Not Interchangeable in Critical Applications


Substituting 1-fluoroprop-1-ene with a close analog such as 2-fluoropropene or 3-fluoropropene introduces significant changes in molecular geometry, electronic distribution, and physical properties that directly impact synthetic outcomes and material performance. The position of the fluorine atom dictates the compound's reactivity profile, particularly in addition and substitution reactions, which can lead to different regioselectivity and stereoselectivity in downstream syntheses . Furthermore, the presence of geometric (E/Z) isomerism, a feature not shared by its regioisomers, creates an additional layer of complexity for procurement and analytical verification, as the isomer ratio can alter the compound's behavior in applications ranging from peptidomimetic synthesis to polymer precursor development . Even small differences in boiling point and vapor pressure between isomers can complicate handling and purification protocols. The quantitative evidence below details these non-interchangeable differences to guide informed scientific selection.

Quantitative Comparative Evidence for 1-Fluoroprop-1-ene (CAS 406-33-7) Against Closest Analogs


Comparative Volatility: Boiling Point and Vapor Pressure of 1-Fluoroprop-1-ene vs. 2-Fluoropropene

1-Fluoroprop-1-ene exhibits a slightly higher boiling point and lower vapor pressure compared to its regioisomer, 2-fluoropropene, indicating marginally lower volatility. This difference, while small, can be significant in processes requiring precise control of vapor-phase reactions or in applications where evaporation rates are critical .

Physical Chemistry Thermodynamics Chemical Engineering

Comparative Vapor Pressure at 25°C for 1-Fluoroprop-1-ene vs. 2-Fluoropropene

The vapor pressure of 1-fluoroprop-1-ene at 25°C is measurably lower than that of 2-fluoropropene. This quantifiable difference further confirms the distinct volatility profile of the two isomers, which can influence their handling, storage requirements, and behavior in closed systems .

Physical Chemistry Thermodynamics Chemical Engineering

Comparative Lipophilicity: Calculated LogP of 1-Fluoroprop-1-ene vs. 2-Fluoropropene

1-Fluoroprop-1-ene has a slightly lower calculated lipophilicity (LogP) compared to 2-fluoropropene. This difference in partition coefficient can affect the compound's behavior in biphasic reactions and its potential as a building block for bioactive molecules, where lipophilicity is a key determinant of membrane permeability and bioavailability .

Medicinal Chemistry Physical Chemistry ADME

Isomer-Specific Reactivity: The Unique Role of Geometric Isomerism (E/Z) in 1-Fluoroprop-1-ene

Unlike regioisomers such as 2-fluoropropene, 1-fluoroprop-1-ene exists as two distinct geometric isomers, (E) and (Z), due to the restricted rotation around its carbon-carbon double bond . This property is absent in regioisomers and even in the positional isomer 3-fluoropropene. The (E)-isomer is generally more thermodynamically stable than the (Z)-isomer due to reduced steric strain, and the two isomers can exhibit different reactivity, particularly in stereospecific reactions like those used to create fluorinated peptidomimetics [1].

Stereochemistry Organic Synthesis Peptidomimetics

Comparative Refractive Index for 1-Fluoroprop-1-ene vs. 2-Fluoropropene

The refractive index of 1-fluoroprop-1-ene is slightly higher than that of 2-fluoropropene. While a small difference, this property can be leveraged for analytical identification and quality control, and may influence the optical properties of materials derived from these monomers .

Physical Chemistry Optical Properties Analytical Chemistry

Comparative Surface Tension for 1-Fluoroprop-1-ene vs. 2-Fluoropropene

1-Fluoroprop-1-ene exhibits a measurably higher surface tension compared to 2-fluoropropene. This difference, though seemingly minor, can have implications in applications involving wetting, spreading, or interfacial phenomena, such as in the formulation of coatings or in certain types of chemical reactions .

Physical Chemistry Surface Science Colloid Chemistry

1-Fluoroprop-1-ene (CAS 406-33-7): Validated Research and Industrial Application Scenarios


Synthesis of Fluorinated Peptidomimetics and Pharmaceutical Building Blocks

1-Fluoroprop-1-ene serves as a direct precursor for synthesizing fluoroalkene-containing peptidomimetics via reactions like the Shapiro fluorination [1]. Its slightly lower LogP (1.70 vs. 1.73 for 2-fluoropropene) can be a critical design parameter for optimizing drug-like properties. The availability of specific (E)- and (Z)-isomers (CAS 20327-65-5 and 19184-10-2, respectively) allows for precise stereochemical control in the synthesis of conformationally restricted peptide bond isosteres, which are valuable for enhancing metabolic stability and target binding affinity in drug candidates.

Specialized Monomer for Advanced Fluoropolymer Development

As a mono-fluoroalkene, 1-fluoroprop-1-ene can be incorporated as a co-monomer in radical polymerizations to fine-tune the properties of fluoropolymers [2]. Its distinct reactivity profile, including its geometric isomerism and slightly different surface tension (13.6 vs. 12.1 dyne/cm for 2-fluoropropene), can be exploited to modify polymer chain flexibility, surface properties, and thermal stability. This enables the creation of materials with tailored properties for niche applications in coatings, membranes, and advanced materials where generic fluoromonomers are insufficient.

Fundamental Studies in Physical Organic Chemistry and Thermodynamics

The quantifiable differences in boiling point (-23.4 °C vs. -24.0 °C), vapor pressure (3933.8 mmHg vs. 4008.8 mmHg at 25°C), and refractive index (1.340 vs. 1.323) between 1-fluoroprop-1-ene and 2-fluoropropene make this compound an excellent model system for investigating the subtle effects of fluorine substitution and geometric isomerism on molecular properties and intermolecular interactions . It is a valuable subject for computational chemistry, force field development, and experimental physical chemistry research.

Use as a Specialty Reagent in Organofluorine Methodology

1-Fluoroprop-1-ene is a valuable reagent for developing and testing new synthetic methodologies in organofluorine chemistry. Its reactive double bond and vinylic fluorine atom allow it to participate in a wide range of addition, substitution, and cross-coupling reactions . The ability to procure the compound as either the (E)- or (Z)-isomer enables the study of stereospecific reaction outcomes, a crucial aspect of modern synthetic chemistry. Its distinct volatility profile also simplifies its removal post-reaction, a practical advantage in small-scale laboratory synthesis.

Technical Documentation Hub

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